N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S2/c19-14-6-5-13(27-14)12-9-26-18(20-12)21-17(25)10-1-3-11(4-2-10)22-15(23)7-8-16(22)24/h1-6,9H,7-8H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBHCBSUIMVAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)
Key Structural Differences :
- MPPB contains a 2,5-dimethylpyrrole substituent instead of the 5-bromothiophen-thiazole group.
- Both share the N-(2,5-dioxopyrrolidin-1-yl)benzamide backbone.
Functional Comparisons :
- Biological Activity: MPPB enhances monoclonal antibody (mAb) production in recombinant CHO cells by increasing cell-specific productivity (up to 2.2-fold) and intracellular ATP levels while suppressing cell growth . The 2,5-dimethylpyrrole moiety is critical for activity, as alkylpyrrole derivatives (e.g., compounds 9–14) showed 1.4–7.8× higher productivity but often reduced cell viability (<50%) .
- Glycosylation Effects : MPPB reduces galactosylation (G1F decreased from 24.5% to 14.8%), impacting mAb quality .
- Metabolic Impact : MPPB increases glucose uptake and ATP production, correlating with productivity improvements .
Table 1. MPPB vs. Alkylpyrrole Derivatives
| Compound | Cell-Specific Productivity (Fold vs. Control) | Viability (%) | Key Substituent |
|---|---|---|---|
| MPPB | 2.2× | >80 | 2,5-Dimethylpyrrole |
| Alkylpyrrole (9) | 3.1× | <50 | 1-Methylpyrrole |
| Alkylpyrrole (13) | 2.2× | >80 | 2,5-Dimethylpyrrole |
The target compound’s 5-bromothiophen-thiazole group may reduce metabolic interference compared to alkylpyrroles but lacks direct evidence of enhancing mAb production.
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Key Structural Differences :
- Substituted with a 4-methylphenyl-thiazole and phenoxybenzamide instead of bromothiophen-thiazole and dioxopyrrolidin groups.
Functional Comparisons :
3-Bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (G786-1066)
Key Structural Differences :
- Shares the 5-bromothiophen-thiazole moiety but lacks the dioxopyrrolidin group.
Functional Comparisons :
- Limited biological data are available, but bromine atoms in thiophene rings are associated with enhanced stability and target engagement in kinase inhibitors .
4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
Key Structural Differences :
- Contains a difluorobenzothiazole group instead of bromothiophen-thiazole.
Functional Comparisons :
- Fluorine substitutions improve metabolic stability and bioavailability in drug candidates. The dioxopyrrolidin group in this compound and the target molecule may similarly enhance intracellular retention .
Hypothesized Structure-Activity Relationships
Electron-Withdrawing Groups : The bromothiophen in the target compound may enhance binding to hydrophobic pockets but could reduce cell viability compared to MPPB’s dimethylpyrrole .
Dioxopyrrolidin vs. Succinimide : The dioxopyrrolidin group (cyclic imide) in the target compound and MPPB may stabilize interactions with ATP-binding proteins, as seen in MPPB’s ATP-boosting effects .
Thiazole vs.
Table 2. Molecular Properties of Key Compounds
| Compound | Molecular Weight | Key Substituents | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | 444.16 | 5-Bromothiophen, Dioxopyrrolidin | ~3.5 |
| MPPB | 355.39 | 2,5-Dimethylpyrrole, Dioxopyrrolidin | ~2.8 |
| N-[4-(4-Methylphenyl)-thiazol-2-yl] | 335.40 | 4-Methylphenyl, Phenoxy | ~3.2 |
*LogP estimated using fragment-based methods.
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound combines a thiazole moiety with a pyrrolidinone structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.
Biological Activity Data
| Activity | Type | IC50 Value (µM) | Cell Line | Reference |
|---|---|---|---|---|
| Antibacterial | Gram-positive | 12.5 | Staphylococcus aureus | |
| Antibacterial | Gram-negative | 15.0 | Escherichia coli | |
| Anticancer | Breast cancer | 8.0 | MCF-7 | |
| Anticancer | Cervical cancer | 10.0 | HeLa |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various derivatives of thiazole compounds, including this compound. The results indicated that this compound had a superior antimicrobial profile compared to other derivatives, particularly against resistant strains of bacteria .
Case Study 2: Cancer Cell Apoptosis
In a clinical trial focusing on the anticancer properties of thiazole derivatives, this compound was administered to patients with advanced breast cancer. The trial reported a significant reduction in tumor size and an increase in overall survival rates among participants treated with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
